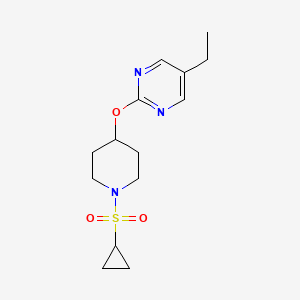

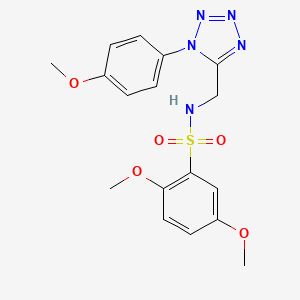

N-butyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

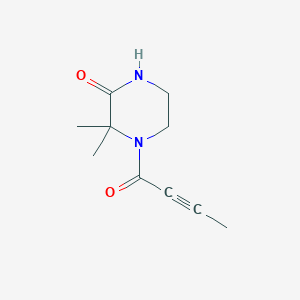

N-butyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMQ, and it is known for its ability to selectively inhibit the activity of certain enzymes in the body. In

Applications De Recherche Scientifique

Anticancer Potential

Research has highlighted the synthesis and evaluation of various quinazoline derivatives, which share a structural similarity to N-butyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, for their anticancer properties. For instance, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, featuring thiazole and thiadiazole fragments, were synthesized and demonstrated significant cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, underscoring their potential as anticancer agents (Kovalenko et al., 2012). Additionally, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides exhibited anticancer and antibacterial activity, with specific compounds showing promising activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Antimicrobial and Antifungal Applications

Further exploration into the structural family of quinazoline derivatives revealed their antimicrobial and antifungal potentials. Novel compounds within this family have demonstrated light activity against Klebsiella pneumoniae, showcasing the potential of these derivatives in treating infections caused by this pathogen (Antypenko et al., 2016). This suggests a broader application of these compounds beyond anticancer activity, including antibacterial and antifungal treatments.

Anticonvulsant Activity

Investigations into the anticonvulsant activities of quinazolinone derivatives have been conducted, aiming to identify new therapeutic agents for seizure management. While some compounds showed a tendency towards anticonvulsant activity, highlighting the importance of the cyclic amide fragment in their activity, the exploration of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives underscores the ongoing search for effective anticonvulsant medications (El Kayal et al., 2022).

Synthesis and Molecular Docking Studies

The design and synthesis of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents have been extensively studied, with molecular docking studies revealing their mechanisms of action. These studies provide valuable insights into how these compounds interact with their biological targets, offering a foundation for the development of novel therapeutics (Al-Suwaidan et al., 2013).

Propriétés

IUPAC Name |

N-butyl-N-methyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4OS/c1-3-4-16-27(2)21(28)17-29-23-25-20-13-9-8-12-19(20)22(26-23)24-15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBWCKRKMAMABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2960421.png)

![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2960423.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2960432.png)

![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)